tert-Butyl 3-amino-2-formamidoprop-2-enoate
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Overview
Description
tert-Butyl 3-amino-2-formamidoprop-2-enoate is an organic compound that features a tert-butyl ester group, an amino group, and a formamido group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-amino-2-formamidoprop-2-enoate can be synthesized through various methods. One common approach involves the reaction of tert-butyl acrylate with formamide and an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-2-formamidoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using halogenated compounds as reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated compounds (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl 3-amino-2-formamidoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2-formamidoprop-2-enoate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites, leading to inhibition or modification of enzymatic activity. This interaction is often mediated by the amino and formamido groups, which can participate in nucleophilic and electrophilic reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl acrylate
- tert-Butyl bromoacetate
- tert-Butyl alcohol
Uniqueness
Unlike simpler tert-butyl esters, this compound can participate in a wider range of chemical reactions and has broader applications in research and industry .
Properties
CAS No. |
55947-48-3 |
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Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-formamidoprop-2-enoate |
InChI |
InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)6(4-9)10-5-11/h4-5H,9H2,1-3H3,(H,10,11) |
InChI Key |
ISGPXPJECJWFPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=CN)NC=O |
Origin of Product |
United States |
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